N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine
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Overview
Description
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine is a synthetic organic compound that features a complex structure with a tetrazole ring, a furan ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring is often formed through the reaction of an azide with a nitrile under thermal or catalytic conditions.
Coupling Reactions: The final step involves coupling the furan, chlorinated phenyl, and tetrazole moieties using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and similar structural features.
Disilane-bridged architectures: Compounds with unique electronic properties due to Si-Si bonds.
Fluorine compounds: Compounds with fluorine atoms that exhibit unique reactivity and properties.
Uniqueness
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine is unique due to its combination of a tetrazole ring, a furan ring, and a chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16ClN5O |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-3-21-19-15(18-20-21)17-9-11-7-8-14(22-11)12-5-4-6-13(16)10(12)2/h4-8H,3,9H2,1-2H3,(H,17,19) |
InChI Key |
NKWPUVDJOIPPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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